molecular formula C24H30F9N3O6S B12631839 2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid

2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid

Cat. No.: B12631839
M. Wt: 659.6 g/mol
InChI Key: JMAYDELAQRHSLR-UHFFFAOYSA-N
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Description

The compound 2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid is a hybrid molecule featuring a 1,3,4-thiadiazole core substituted with a phenyl group bearing a trifluoromethyl (-CF₃) and octoxy (-O-C₈H₁₇) moiety. The amino-propanol side chain and trifluoroacetic acid counterion enhance its solubility and bioavailability. This structure combines key pharmacophoric elements: the thiadiazole ring (known for metabolic stability), trifluoromethyl group (improving lipophilicity), and octoxy chain (influencing membrane permeability) .

Properties

Molecular Formula

C24H30F9N3O6S

Molecular Weight

659.6 g/mol

IUPAC Name

2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H28F3N3O2S.2C2HF3O2/c1-3-4-5-6-7-8-11-28-16-10-9-14(12-15(16)20(21,22)23)17-25-26-18(29-17)19(2,24)13-27;2*3-2(4,5)1(6)7/h9-10,12,27H,3-8,11,13,24H2,1-2H3;2*(H,6,7)

InChI Key

JMAYDELAQRHSLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C2=NN=C(S2)C(C)(CO)N)C(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-octoxy-3-(trifluoromethyl)aniline with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with 2-amino-2-propanol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Research indicates that derivatives of thiadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A review of 1,3,4-thiadiazole derivatives demonstrated significant inhibition of growth in human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer), with IC50 values ranging from 0.28 to 10 μg/mL .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .

Antimicrobial Properties

Thiadiazole derivatives have also shown promise as antimicrobial agents. Studies indicate that certain substitutions on the thiadiazole ring enhance antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, compounds containing thiadiazole rings have been investigated for their anti-inflammatory effects. Research suggests that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Fluorescent Dyes

The unique structural characteristics of this compound allow it to be explored as a potential fluorescent dye. Fluorescent properties are crucial in various applications, including biological imaging and sensors. The incorporation of fluorine atoms enhances the photostability and brightness of the dyes .

Drug Delivery Systems

Due to its amphiphilic nature (having both hydrophilic and lipophilic parts), this compound can be utilized in drug delivery systems. The octoxy group contributes to solubility in lipid environments, facilitating the formulation of nanoparticles for targeted drug delivery.

Comprehensive Data Table

Application AreaSpecific Use CaseRelevant Findings
Medicinal ChemistryAnticancer AgentsIC50 values between 0.28 - 10 μg/mL against various cancer cell lines .
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria .
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines .
Materials ScienceFluorescent DyesEnhanced photostability due to fluorine incorporation .
Drug Delivery SystemsAmphiphilic properties facilitate targeted delivery .

Study 1: Anticancer Efficacy

A study published in Molecules evaluated various thiadiazole derivatives for their anticancer properties. The compound demonstrated significant cytotoxicity against multiple cancer cell lines with a focus on structure-activity relationships that highlighted the importance of specific substituents on the thiadiazole ring for enhancing activity .

Study 2: Antimicrobial Activity Assessment

Research conducted on thiadiazole derivatives showed promising results against common bacterial strains. The study emphasized the role of substituents like trifluoromethyl groups in increasing antimicrobial potency, suggesting pathways for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiadiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

Table 1: Key Structural Analogues and Their Features

Compound Name / ID Substituents on Thiadiazole Core Key Functional Groups Biological Activity (if reported) Reference
Target Compound 4-Octoxy-3-(trifluoromethyl)phenyl Amino-propanol, TFA salt Not explicitly stated N/A
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide (Compound 3a-g) Benzylthio, substituted benzamide Benzamide, thioether Anticancer (MDA, PC3, U87 cell lines)
5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazoles Aminopropyl Primary amine Neuroprotective, hybrid multifunctional
N-(4-Fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide 5-Trifluoromethyl, acetamide-linked Fluorophenyl, isopropyl Agrochemical potential (patent example)
Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1) Cyclohexylamino, biphenyl methanone Methanone, cyclohexylamine Antimicrobial, antibiofilm
(2S)-2-Amino-2-[5-[4-[2-[2-(2-methoxyphenyl)ethoxy]ethoxy]-3-(trifluoromethyl)phenyl]-thiadiazol-2-yl]propan-1-ol Methoxyphenylethoxy, trifluoromethyl Amino-propanol, PEG-like chain Not explicitly stated
Key Structural Observations :
  • Thiadiazole Core : All analogues retain the 1,3,4-thiadiazole ring, critical for π-π stacking and hydrogen bonding in target interactions .
  • Trifluoromethyl Group : Present in the target compound and N-(4-fluorophenyl) analogue, this group enhances metabolic stability and membrane penetration .
  • Amino-Propanol Moiety: Shared with , this group may facilitate hydrogen bonding with biological targets, such as kinases or receptors.
Pharmacological and Functional Comparisons

Anticancer Activity :

  • The benzamide-thiadiazole hybrid (Compound 3a-g) inhibits tyrosine kinases (Abl/Src) with IC₅₀ values <1 µM in glioblastoma cells . The target compound’s trifluoromethyl and octoxy groups may enhance tumor penetration but require empirical validation.

Antimicrobial Activity :

  • Bis-thiadiazole methanones (C1–C4) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, attributed to biofilm disruption . The target’s octoxy chain may improve Gram-negative bacterial targeting due to increased hydrophobicity.

Agrochemical Potential:

  • The acetamide-thiadiazole derivative in is patented as a ryanodine receptor modulator (insecticidal activity). The target’s amino-propanol group could align with neuroactive agrochemical designs.

Physicochemical Data :

Property Target Compound 2-(1,2,4-Oxadiazol-5-yl)propan-2-amine TFA (from ) N-(4-Fluorophenyl) Acetamide (from )
Molecular Weight ~513.68 (estimated) 241.17 g/mol 389.3 g/mol
Purity Not reported ≥95% Not reported
Solubility High (TFA salt) Soluble in DMSO, MeOH Likely moderate (lipophilic groups)

Biological Activity

The compound 2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol; 2,2,2-trifluoroacetic acid is a complex thiadiazole derivative with notable biological activities. This article provides an in-depth review of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a thiadiazole ring linked to an amino group and a trifluoroacetic acid moiety. Its molecular structure can be represented as follows:

  • Molecular Formula : C20H29F3N3O6P
  • Molecular Weight : 510.5 g/mol

The synthesis of thiadiazole derivatives typically involves cyclization reactions using various precursors. Recent studies have demonstrated that modifications to the thiadiazole ring can significantly influence biological activity, particularly in anticancer and antimicrobial applications .

Anticancer Activity

Recent investigations into thiadiazole derivatives have highlighted their potential as anticancer agents. For instance, derivatives exhibiting the 1,3,4-thiadiazole scaffold have shown significant cytotoxicity against various cancer cell lines:

  • IC50 Values : Some compounds derived from this scaffold displayed IC50 values as low as 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases (G0/G1 and G2/M), suggesting that these compounds may interfere with cellular proliferation pathways .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The presence of halogen substituents on the phenyl ring has been correlated with enhanced antibacterial activity against Gram-positive bacteria:

  • Minimum Inhibitory Concentrations (MIC) : Certain derivatives have shown MIC values ranging from 32 to 42 µg/mL against fungal strains like A. niger and C. albicans, indicating promising antifungal activity compared to standard treatments like fluconazole .

Study on Anticancer Effects

A study focusing on the anticancer effects of thiadiazole derivatives found that specific modifications could enhance their potency. For example:

  • Compound 2g demonstrated superior anti-proliferative effects compared to other tested derivatives, suggesting that structural elements such as sulfone groups play a crucial role in enhancing biological activity .

Antimicrobial Evaluation

In another study examining antimicrobial properties:

  • Compounds with oxygenated substituents at the phenyl ring exhibited significant antifungal activity against A. niger and C. albicans, with inhibition percentages between 58% and 66% .

Data Tables

Activity Cell Line/Organism IC50/MIC (µM) Reference
AnticancerLoVo2.44
AnticancerMCF-723.29
AntifungalA. niger32–42
AntifungalC. albicans24–26

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